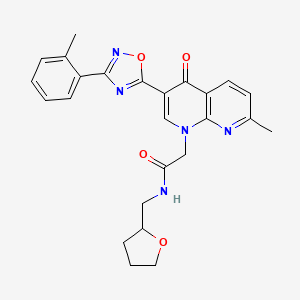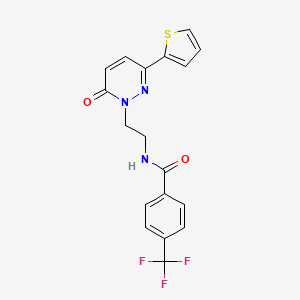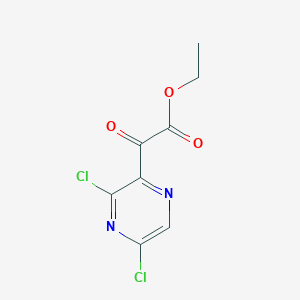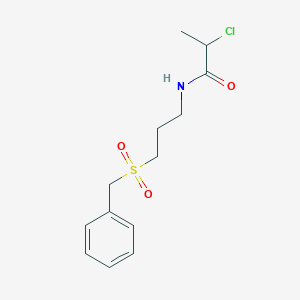
methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is an organic compound that features a pyrrole ring substituted with a formyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate typically involves the reaction of 2-formylpyrrole with appropriate esterifying agents. One common method involves the reaction of 2-formyl-1H-pyrrole with methyl 3,3-dimethylbutanoate under acidic conditions to form the desired product . The reaction is usually carried out in an ethanol medium and catalyzed by acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
科学研究应用
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate has several applications in scientific research:
作用机制
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole ring can interact with enzymes and receptors, modulating their activity and resulting in specific biological responses .
相似化合物的比较
Similar Compounds
2-Formylpyrrole: A simpler analog with similar reactivity but lacking the ester and dimethylbutanoate groups.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Similar structure but with a different ester group.
2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile: Contains a nitrile group instead of the ester group.
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is unique due to its combination of a formyl group, a pyrrole ring, and a dimethylbutanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)10(11(15)16-4)13-7-5-6-9(13)8-14/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFPZWSCFVDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)
amine](/img/structure/B2980364.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)
![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)

![2-Methyl-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2980372.png)


![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)
![1-(4-chlorophenyl)-3-[(2R)-1-hydroxybutan-2-yl]urea](/img/structure/B2980378.png)


